2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the triazoloquinazoline core through a cyclization reaction
Formation of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzamide with a suitable aldehyde in the presence of a catalyst such as acetic acid. This reaction forms an intermediate, which undergoes cyclization to yield the triazoloquinazoline core.
Introduction of Thioacetamide Group: The next step involves the introduction of the thioacetamide group. This can be achieved by reacting the triazoloquinazoline intermediate with 2-fluorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reaction to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it useful in biological research.
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores, such as 2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-chlorophenyl)acetamide.
Thioacetamides: Compounds with similar thioacetamide groups, such as N-(2-fluorophenyl)-2-(1H-indol-3-ylthio)acetamide.
Uniqueness
The uniqueness of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-33-20-12-16-19(13-21(20)34-2)28-25(35-14-22(32)27-18-11-7-6-10-17(18)26)31-24(16)29-23(30-31)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQMXIWCBQECCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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